molecular formula C10H8BrNO B6334308 5-(2-bromo-4-methylphenyl)oxazole CAS No. 938461-08-6

5-(2-bromo-4-methylphenyl)oxazole

Cat. No. B6334308
CAS RN: 938461-08-6
M. Wt: 238.08 g/mol
InChI Key: ZQNUBXYUKHPBEY-UHFFFAOYSA-N
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Description

5-(2-bromo-4-methylphenyl)oxazole is a chemical compound with the molecular formula C10H8BrNO. It has a molecular weight of 238.08 . The IUPAC name for this compound is 5-(2-bromo-4-methylphenyl)oxazole . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 5-(2-bromo-4-methylphenyl)oxazole is 1S/C10H8BrNO/c1-7-2-3-8(9(11)4-7)10-5-12-6-13-10/h2-6H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-(2-bromo-4-methylphenyl)oxazole is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Antibacterial Activity: Oxazole derivatives exhibit antibacterial effects against various pathogens. Researchers have explored their potential as novel antibiotics or as components in combination therapies.

Antifungal Properties: Certain oxazole derivatives, including 5-(2-bromo-4-methylphenyl)oxazole, demonstrate antifungal activity. They may serve as leads for developing antifungal drugs.

Antiviral Agents: Oxazole-based compounds have been investigated for their antiviral properties. These molecules could potentially inhibit viral replication or entry.

Anticancer Potential: Studies suggest that oxazole derivatives possess anticancer activity. Researchers investigate their effects on cancer cell lines and explore their mechanisms of action.

Anti-Inflammatory Effects: Oxazoles may modulate inflammatory pathways. Their anti-inflammatory properties make them interesting candidates for drug development.

Organic Synthesis and Catalysis

The synthesis of oxazole derivatives has seen significant advancements. Notably, magnetic nanocatalysts have emerged as efficient tools for their preparation. Here’s how:

Magnetic Nanocatalysts: Magnetic nanoparticles, due to their high stability and easy surface modification, serve as excellent catalysts. Researchers have developed magnetic nanocatalysts for the synthesis of various oxazole derivatives, including 5-(2-bromo-4-methylphenyl)oxazole. These catalysts offer several advantages:

This field represents a promising avenue for synthetic chemists working on oxazole derivatives, especially those interested in magnetic nanocatalysts .

Material Science and Beyond

Beyond medicinal and synthetic applications, oxazole derivatives find relevance in material science, such as:

Safety and Hazards

The safety information available indicates that 5-(2-bromo-4-methylphenyl)oxazole may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety pictograms associated with this compound are GHS07 . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-(2-bromo-4-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-2-3-8(9(11)4-7)10-5-12-6-13-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNUBXYUKHPBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CN=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Hydroxybenzotriazole (3.78 g), 4-dimethylaminopyridine (3.42 g), and N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (5.40 g) were added to a solution (100 mL) of 2-bromo-4-methylbenzoic acid (5.00 g) and N,O-dimethylhydroxylamine hydrochloride (2.73 g) in dichloromethane, followed by stirring at room temperature for 13 hours. 1N Hydrochloric acid was added to the reaction mixture, followed by extraction with dichloromethane and evaporation of the solvent. After purification, 2-bromo-4,N-dimethyl-N-methoxybenzamide (6.0 g) was yielded. The 2-bromo-4,N-dimethyl-N-methoxybenzamide (6.0 g) was dissolved in an anhydrous tetrahydrofuran solution (50 mL) under a stream of argon. Diisobutylaluminum hydride (24.7 mL, 0.93M hexane solution) was added dropwise to the solution at −78° C., and the mixture was stirred at the same temperature for 2 hours. Methanol (5 mL) was added dropwise to the reaction mixture, and an aqueous saturated ammonium chloride solution (5 mL) was added thereto, the mixture was stirred at room temperature for 1 hour. Sodium sulfate anhydrate was added to the reaction mixture, followed by further stirring for 1 hour. The precipitated matter was removed through filtration by use of Celite, and the filtrate was purified, to thereby yield 2-bromo-4-methylbenzaldehyde (4.0 g). The procedure of Referential Example 9 was repeated, except that 2-bromo-4-methylbenzaldehyde (4.0 g) was used, to thereby yield the title compound (3.7 g).
Quantity
6 g
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reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
Quantity
24.7 mL
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reactant
Reaction Step Two
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5 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five

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